
1-Isopropyl-4-methylpent-1-enyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-4-methylpent-1-enyl acetate is an organic compound with the molecular formula C11H20O2. It is known for its distinct chemical structure, which includes an acetate group attached to a 1-isopropyl-4-methylpent-1-enyl chain. This compound is often used in various chemical and industrial applications due to its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Isopropyl-4-methylpent-1-enyl acetate can be synthesized through esterification reactions. One common method involves the reaction of 1-isopropyl-4-methylpent-1-enol with acetic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction conditions helps in achieving high purity and consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isopropyl-4-methylpent-1-enyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the acetate group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups, such as halides, using reagents like sodium halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium halides in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halides or other substituted derivatives.
Applications De Recherche Scientifique
1-Isopropyl-4-methylpent-1-enyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Isopropyl-4-methylpent-1-enyl acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid, which may participate in various biochemical processes. Additionally, the compound’s structure allows it to interact with enzymes and receptors, influencing their activity and function .
Comparaison Avec Des Composés Similaires
1-Isopropyl-4-methylpent-1-enyl alcohol: Similar structure but with an alcohol group instead of an acetate group.
1-Isopropyl-4-methylpent-1-enyl chloride: Similar structure but with a chloride group instead of an acetate group.
1-Isopropyl-4-methylpent-1-enyl ketone: Similar structure but with a ketone group instead of an acetate group.
Uniqueness: 1-Isopropyl-4-methylpent-1-enyl acetate is unique due to its specific functional group, which imparts distinct chemical and physical properties. The acetate group makes it more reactive in esterification and hydrolysis reactions compared to its alcohol or chloride counterparts .
Propriétés
Numéro CAS |
94291-79-9 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
[(E)-2,6-dimethylhept-3-en-3-yl] acetate |
InChI |
InChI=1S/C11H20O2/c1-8(2)6-7-11(9(3)4)13-10(5)12/h7-9H,6H2,1-5H3/b11-7+ |
Clé InChI |
AYKLIRYFVQAMPD-YRNVUSSQSA-N |
SMILES isomérique |
CC(C)C/C=C(\C(C)C)/OC(=O)C |
SMILES canonique |
CC(C)CC=C(C(C)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


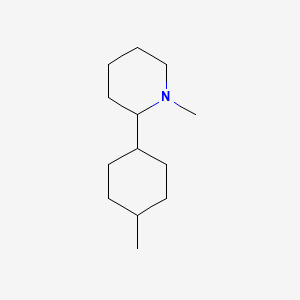
![3-[(P-Nitrophenyl)hydrazono]butan-2-one oxime](/img/structure/B12655087.png)
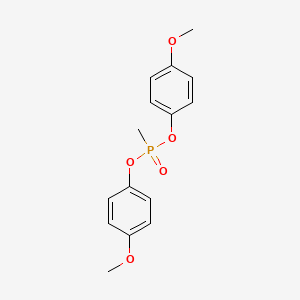
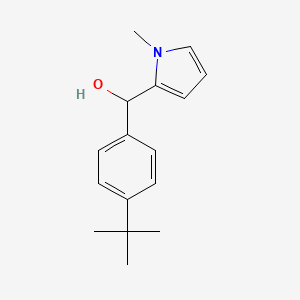

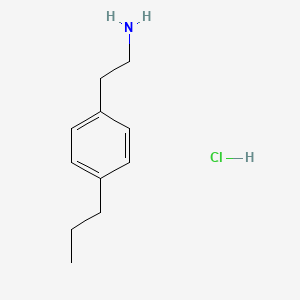
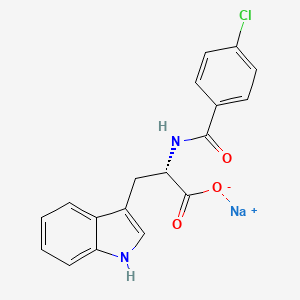
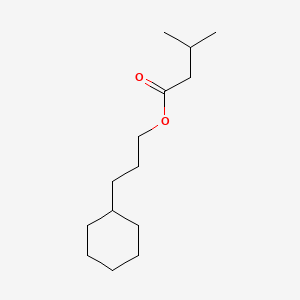
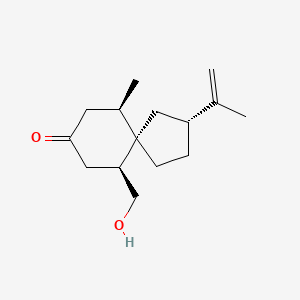
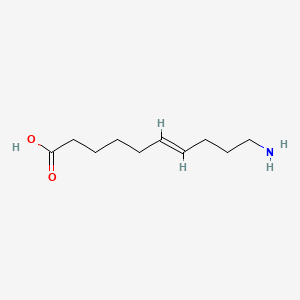
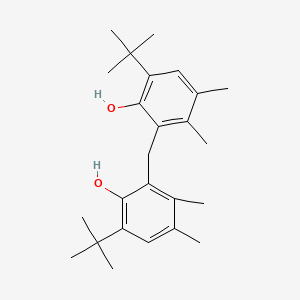
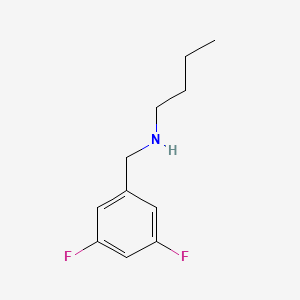

![1-[(4-Benzoylphenyl)methyl]pyridinium bromide](/img/structure/B12655126.png)
